molecular formula C8H10Cl3N5 B1317444 1-(2,6-Dichlorophenyl)biguanide hydrochloride CAS No. 42823-15-4

1-(2,6-Dichlorophenyl)biguanide hydrochloride

Cat. No. B1317444
CAS RN: 42823-15-4
M. Wt: 282.6 g/mol
InChI Key: PZRVKJZVIPUVQH-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)biguanide hydrochloride, also known as DCBH , is an organic compound with the chemical formula C8H10Cl3N5 . It belongs to the class of biguanides, characterized by having two guanidine groups connected by a methylene bridge. The compound is often used in various cell-based assays to study its effects on cellular processes .


Synthesis Analysis

The synthesis of DCBH involves the reaction of N1-(2,6-Dichlorophenyl)biguanide (the parent compound) with hydrochloric acid (HCl). The resulting compound is the hydrochloride salt of 1-(2,6-Dichlorophenyl)biguanide. The synthetic process typically follows established protocols and can be carried out in the laboratory .

Scientific Research Applications

Biguanides and Their Versatile Therapeutic Applications

Biguanides, characterized by the fusion of two guanidine moieties, are known for their wide range of therapeutic applications. These compounds, primarily available as hydrochloride salts due to their high basicity, have been explored for their antimalarial, antidiabetic, antiviral, anticancer, antibacterial, antifungal, anti-tubercular, antifilarial, anti-HIV activities, among others. Research has emphasized not only the therapeutic potential of biguanides but also their significance in medicinal chemistry, paving the way for further exploration of their drug action mechanisms and organic chemistry derivatives (Kathuria, Raul, Wanjari, & Bharatam, 2021).

Analytical Techniques for Biguanide Derivatives

Analytical methods have been developed for quantifying biguanide derivatives in various applications, notably in personal care products and medical formulations. For instance, capillary electrophoresis with contactless conductivity detection has been utilized for determining concentrations of biguanide derivatives in ophthalmic solutions, showcasing the analytical versatility of these compounds in quality control and pharmacokinetic studies (Abad-Villar, Etter, Thiel, & Hauser, 2006).

Interaction with Cellulose and Adsorption Mechanism

The interaction between chlorhexidine (a biguanide derivative) and cellulose has been studied to understand its adsorption mechanism, which is crucial for its antimicrobial action. The sorption process involves electrostatic and hydrogen bonding forces, highlighting the molecular recognition capabilities of biguanide derivatives and their potential for surface modification applications (Blackburn, Harvey, Kettle, Manian, Payne, & Russell, 2007).

Synthesis and Optimization of Biguanide Derivatives

Research has been conducted on synthesizing and optimizing the conditions for producing various biguanide derivatives, including 1-(p-Carboxyphenyl) biguanide hydrochloride. These studies are foundational for creating more effective and targeted therapeutic agents, demonstrating the chemical versatility and potential for new drug development within the biguanide class (Shao-di & Cheng, 2010).

Antidiabetic and Antimalarial Properties

Biguanide derivatives have been investigated for their antidiabetic and antimalarial properties, with some compounds exhibiting significant activity in lowering blood glucose levels in diabetic models. This research underscores the potential for biguanide derivatives in treating chronic conditions like diabetes and malaria, highlighting their role in contemporary and future therapeutic strategies (Abbas, Basyouni, El-bayouki, & Abdel-Rahman, 2016).

properties

IUPAC Name

1-(diaminomethylidene)-2-(2,6-dichlorophenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N5.ClH/c9-4-2-1-3-5(10)6(4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRVKJZVIPUVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=C(N)N=C(N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584147
Record name N-(Diaminomethylidene)-N''-(2,6-dichlorophenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dichlorophenyl)biguanide hydrochloride

CAS RN

42823-15-4
Record name N-(Diaminomethylidene)-N''-(2,6-dichlorophenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,6-Dichlorophenyl)biguanide hydrochloride
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